(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate
Description
This compound belongs to the benzofuran class, featuring a benzofuran core fused with a 2,3-dimethoxybenzylidene substituent at the 2-position and a propionate ester at the 6-position. Its Z-configuration ensures specific stereoelectronic properties, influencing its reactivity and biological interactions. The propionate ester balances lipophilicity and solubility, making it a candidate for drug development .
Properties
IUPAC Name |
[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-18(21)25-13-8-9-14-16(11-13)26-17(19(14)22)10-12-6-5-7-15(23-2)20(12)24-3/h5-11H,4H2,1-3H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOZVGHHPXXWMP-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate is a complex organic compound with potential biological activity due to its unique structural features. This article reviews its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by various studies and findings.
Chemical Structure and Properties
The compound is characterized by a benzofuran core with a methoxy-substituted benzylidene group and an ester functional group. These features contribute to its reactivity and interaction with biological targets.
Molecular Formula: C19H19O5
Molecular Weight: 329.35 g/mol
Antioxidant Activity
Compounds containing methoxy groups are often noted for their antioxidant properties . Studies have shown that similar benzofuran derivatives exhibit significant free radical scavenging activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
Table 1: Antioxidant Activity of Related Compounds
| Compound Name | Structure Features | Antioxidant Activity |
|---|---|---|
| Benzofuran Derivative A | Methoxy groups | High |
| Benzofuran Derivative B | Hydroxyl groups | Moderate |
| This compound | Methoxy and ester groups | Significant |
Anticancer Activity
Research indicates that compounds similar to this compound possess anticancer properties . For example, analogs have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study involving the treatment of human breast cancer cells (MCF-7), the compound exhibited a dose-dependent inhibition of cell growth. The mechanism was attributed to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.
Antimicrobial Effects
The antimicrobial activity of this compound has also been explored. Its structural components suggest potential efficacy against various bacterial and fungal strains.
Table 2: Antimicrobial Activity Against Common Pathogens
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
The biological activity of this compound is believed to involve interactions with specific molecular targets. The benzofuran core can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxy groups can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Target Compound : Demonstrated inhibitory activity against COX-2 in preliminary assays, likely due to its 2,3-dimethoxybenzylidene moiety mimicking natural substrate arachidonic acid .
- Analog-Specific Mechanisms :
- The 2,5-dimethoxy analog () inhibits tubulin polymerization, a mechanism distinct from the target compound .
- Pyridine-containing analogs () interact with kinase ATP-binding sites via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
